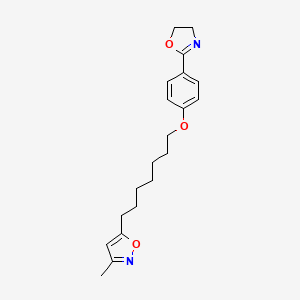

Disoxaril

Cat. No. B1670769

Key on ui cas rn:

87495-31-6

M. Wt: 342.4 g/mol

InChI Key: FKLJPTJMIBLJAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04939267

Procedure details

To a stirring solution of 48.6 g (0.48 moles) diisopropylamine in 520 ml tetrahydrofuran (THF) at -5° C. (ice/actone bath) was added 185 ml of 2.6M n-butyllithium (0.48 moles) under nitrogen. The addition was complete after 30 minutes and the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes. The ice/acetone bath was replaced by Dry Ice/acetone and when the internal temperature reached -55° C., 46.6 g (0.48 moles) 3,5-dimethylisoxazole was added dropwise over 20 minutes. This solution was allowed to stir an additional 30-40 minutes at -55° C. or lower. A solution containing 135 g (0.41 moles) 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole dissolved in 400 ml THF was added dropwise (via nitrogen pump) over 35 minutes. The temperature during the addition was kept below -50° C. by carefully controlling the rate of the addition. The heavy suspension was stirred for an additional hour. The Dry Ice bath was removed and the reaction was quenched by dropwise addition of 10 ml water. The reaction mixture was allowed to warm to about 5°-10° C. and then poured into 1 liter water and 1 liter ethyl acetate. The aqueous layer was set aside and the organic layer was washed once with water and brine. The extract was dried over magnesium sulfate and evaporated to near dryness under water vacuum. The crude crystalline product was dissolved in 600 ml warm acetonitrile, filtered thru a pad of solka floc and allowed to crystallize at room temperature. After two hours, the heavy crystalline precipitate was cooled to 10° C. and filtered to give 108 g (76%) 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, m.p. 97°-98° C., after drying 24 hrs at 60° C.

[Compound]

Name

ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Dry Ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole

Quantity

135 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O.CC(C)=O.[CH3:20][C:21]1[CH:25]=[C:24]([CH3:26])[O:23][N:22]=1.Br[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38]([C:41]2[O:42][CH2:43][CH2:44][N:45]=2)=[CH:37][CH:36]=1>O1CCCC1>[O:42]1[CH2:43][CH2:44][N:45]=[C:41]1[C:38]1[CH:39]=[CH:40][C:35]([O:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:26][C:24]2[O:23][N:22]=[C:21]([CH3:20])[CH:25]=2)=[CH:36][CH:37]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

48.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

185 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

520 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

Dry Ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

46.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NOC(=C1)C

|

Step Five

|

Name

|

2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole

|

|

Quantity

|

135 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCOC1=CC=C(C=C1)C=1OCCN1

|

Step Six

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir an additional 30-40 minutes at -55° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached -55° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise (via nitrogen pump) over 35 minutes

|

|

Duration

|

35 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below -50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the rate of the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The heavy suspension was stirred for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Dry Ice bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched by dropwise addition of 10 ml water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to about 5°-10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into 1 liter water and 1 liter ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed once with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude crystalline product was dissolved in 600 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm acetonitrile

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the heavy crystalline precipitate was cooled to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=NCC1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 108 g | |

| YIELD: PERCENTYIELD | 76% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |